Product packaging for Benzo(a)pyrene-7,8-diol(Cat. No.:CAS No. 57303-99-8)

Benzo(a)pyrene-7,8-diol

货号: B196081
CAS 编号: 57303-99-8
分子量: 284.3 g/mol
InChI 键: FWKXMJCJEOUXDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextualization as a Key Metabolic Intermediate in Benzo(a)pyrene Activation Pathways

The metabolic activation of benzo(a)pyrene is a multi-step enzymatic process. The "diol-epoxide mechanism" outlines a sequence of transformations that convert the parent compound into highly reactive molecules capable of binding to DNA and initiating carcinogenesis. nih.govmdpi.com

The initial step involves the oxidation of benzo(a)pyrene by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form benzo(a)pyrene-7,8-epoxide. nih.govwikipedia.org Subsequently, the enzyme epoxide hydrolase hydrates this epoxide, yielding (-)-benzo(a)pyrene-7,8-dihydrodiol. wikipedia.orgwikipedia.org This specific diol is the focal point of this article.

Benzo(a)pyrene-7,8-diol is not the final actor in the carcinogenic process but rather a crucial precursor. It undergoes further oxidation by cytochrome P450 enzymes, again primarily CYP1A1 and CYP1B1, to form this compound-9,10-epoxides (BPDE). nih.govmdpi.com It is these diol epoxides that are considered the ultimate carcinogenic metabolites of benzo(a)pyrene. nih.gov

An alternative metabolic pathway involves the oxidation of benzo(a)pyrene-7,8-dihydrodiol to benzo(a)pyrene-7,8-quinone by enzymes from the aldo-keto reductase (AKR) family. nih.govacs.org This ortho-quinone can also react with DNA and generate reactive oxygen species, contributing to the genotoxic effects of benzo(a)pyrene. nih.govacs.org

Overview of this compound's Academic Significance

The academic significance of this compound stems directly from its role as the immediate precursor to the highly mutagenic and carcinogenic this compound-9,10-epoxides (BPDE). pnas.org The formation of BPDE and its subsequent interaction with cellular macromolecules, particularly DNA, is a central focus of research into the mechanisms of chemical carcinogenesis.

The stereochemistry of these metabolic transformations is a critical aspect of their biological activity. nih.gov The metabolism of benzo(a)pyrene is stereospecific, leading to the formation of specific enantiomers of its metabolites. pnas.org The resulting BPDE has four possible stereoisomers, each exhibiting different tumorigenic and mutagenic properties. researchgate.net The (+)-anti-BPDE, also known as (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, is the stereoisomer most strongly implicated in DNA adduct formation and carcinogenesis. wikipedia.orgresearchgate.net

This diol epoxide covalently binds to the N2 position of guanine (B1146940) bases in DNA, forming bulky adducts that distort the DNA double helix. wikipedia.orgwikipedia.org These adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, a common event in human lung cancers associated with smoking. nih.govwikipedia.org The study of these DNA adducts serves as a valuable biomarker for exposure to benzo(a)pyrene. nih.gov

Furthermore, research into the enzymatic processes that form and metabolize this compound provides insights into individual susceptibility to the carcinogenic effects of polycyclic aromatic hydrocarbons. Variations in the activity of enzymes like cytochrome P450s and epoxide hydrolase can influence the rate at which these carcinogenic metabolites are produced and detoxified. nih.gov

Detailed Research Findings

In-depth investigations have elucidated the enzymatic pathways and stereochemical nuances of this compound metabolism. Studies utilizing human recombinant cytochrome P450 enzymes have quantified the metabolic rates of benzo(a)pyrene and its 7,8-diol metabolite.

EnzymeRate of this compound formation (nmol/min/nmol P450)Rate of total tetrol formation from 7,8-diol (nmol/min/nmol P450)
Human P450 1A1 0.382.58
Human P450 1A2 Undetectable0.43
Human P450 1B1 0.170.60

This table presents the rates of formation of the 7,8-diol metabolite from benzo(a)pyrene and the subsequent formation of tetrols (indicative of diol epoxide formation) from the 7,8-diol by different human cytochrome P450 enzymes. nih.gov

These findings highlight the significant role of CYP1A1 in both the formation of this compound and its subsequent conversion to the ultimate carcinogenic diol epoxides. nih.govresearchgate.net While CYP1B1 also contributes to this pathway, its activity is less than that of CYP1A1. nih.govresearchgate.net

Further research has explored the stereoselectivity of these reactions. The metabolism of benzo(a)pyrene by rat liver microsomes is highly stereospecific, predominantly forming the (-)-r-7,t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene enantiomer. pnas.org This specific enantiomer is then further metabolized to the highly mutagenic r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene, where the 7-hydroxyl and the 9,10-epoxide groups are in a trans configuration. pnas.org

The ultimate fate of the reactive diol epoxides includes covalent binding to cellular macromolecules like DNA and proteins. nih.govoup.com The binding of different BPDE stereoisomers to histones, the primary proteins in chromatin, has been shown to be differential. The carcinogenic (+/-)-7r,8t-dihydroxy-9t,10t-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene (BPDE-I) shows a higher binding affinity for core histones, particularly H2A, compared to the noncarcinogenic stereoisomer. nih.gov

Detoxification pathways also play a crucial role in mitigating the harmful effects of these reactive metabolites. Glutathione (B108866) S-transferases can catalyze the conjugation of anti-benzo(a)pyrene-7,8-diol 9,10-oxide with glutathione, forming a water-soluble and more easily excretable product. nih.gov Non-catalytic conjugation with glutathione and cysteine also contributes to the deactivation of these reactive intermediates. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O2 B196081 Benzo(a)pyrene-7,8-diol CAS No. 57303-99-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzo[a]pyrene-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKXMJCJEOUXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205927
Record name Benzo(a)pyrene-7,8-diol
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Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57303-99-8
Record name Benzo[a]pyrene-7,8-diol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-7,8-diol
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Record name Benzo(a)pyrene-7,8-diol
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Record name Benzo[a]pyrene-7,8-diol
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Biochemical Pathways of Benzo a Pyrene 7,8 Diol Formation

Initial Metabolic Oxidation of Benzo(a)pyrene to Benzo(a)pyrene-7,8-epoxide

The first committed step in the primary metabolic pathway for benzo(a)pyrene activation is its oxidation to benzo(a)pyrene-7,8-epoxide. nih.gov This reaction introduces a highly reactive epoxide group across the 7 and 8 positions of the benzo(a)pyrene molecule. This initial epoxidation is a crucial bioactivation step, converting the relatively inert parent hydrocarbon into a more reactive intermediate. mdpi.commdpi.com

Role of Cytochrome P450 Enzymes (CYPs) in Epoxidation

The epoxidation of benzo(a)pyrene is catalyzed by a superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes. mdpi.comasm.org These enzymes are central to the metabolism of a wide array of xenobiotics. In the case of benzo(a)pyrene, specific CYP isoforms mediate the insertion of an oxygen atom across the C7-C8 double bond, yielding benzo(a)pyrene-7,8-epoxide. nih.govmdpi.com This enzymatic action is considered a primary pathway for the bioactivation of benzo(a)pyrene. oup.com

Several human CYP isoforms have been identified as catalysts for the oxidation of benzo(a)pyrene, though their efficiencies in forming the crucial benzo(a)pyrene-7,8-epoxide intermediate vary significantly. The most prominent enzymes in this metabolic step belong to the CYP1 family. nih.govmdpi.com

CYP1A1 and CYP1B1 are considered the principal enzymes involved in the metabolic activation of benzo(a)pyrene. oup.comnih.gov Both exhibit high catalytic activity towards the formation of benzo(a)pyrene-7,8-epoxide, which is then hydrolyzed to benzo(a)pyrene-7,8-diol. mdpi.comnih.gov Studies using recombinant human enzymes have shown that CYP1B1 can be more efficient than CYP1A1 in producing this compound in the presence of epoxide hydrolase. nih.gov Specifically, one study reported that the rate of formation of the 7,8-diol metabolite was 0.38 nmol/min/nmol P450 for CYP1A1 and 0.17 nmol/min/nmol P450 for CYP1B1. researchgate.net Another kinetic analysis found the Vmax/Km ratio for the formation of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to be 3.2-fold higher in CYP1B1 than in CYP1A1.

CYP1A2 shows significantly lower or even undetectable activity in the formation of this compound compared to CYP1A1 and CYP1B1. nih.govresearchgate.net

CYP3A4 , a major CYP isoform in the human liver, demonstrates a lesser but still notable capability to form benzo(a)pyrene-7,8-dihydrodiol. nih.gov It plays a more significant role in the formation of other metabolites like BaP-9-ol and the detoxification product BaP-3-ol. nih.gov

CYP2C Family (CYP2C8, CYP2C9, CYP2C18, CYP2C19) : Members of the CYP2C subfamily also contribute to benzo(a)pyrene metabolism. In particular, CYP2C19 has been shown to be capable of forming benzo(a)pyrene-7,8-dihydrodiol and is considered an important enzyme in the hepatic activation of benzo(a)pyrene to this metabolite. nih.govresearchgate.netCYP2C9 and CYP2C8 show some activity towards benzo(a)pyrene, but their primary contribution is towards other metabolic products rather than the direct pathway to this compound. researchgate.net Information regarding the specific catalytic efficiency of CYP2C18 in this particular reaction is less defined in the literature.

Catalytic Activities of Human CYP Isoforms in the Formation of this compound

CYP IsoformRelative Activity/Efficiency in Forming this compoundReferences
CYP1A1High activity. A key enzyme in the activation pathway. Reported rate of 0.38 nmol/min/nmol P450. oup.comnih.govresearchgate.net
CYP1B1High activity. Potentially higher catalytic efficiency (Vmax/Km) than CYP1A1 for this pathway. Reported rate of 0.17 nmol/min/nmol P450. nih.govresearchgate.net
CYP1A2Very low to undetectable activity. nih.govresearchgate.net
CYP3A4Contributes to a lesser extent than CYP1A1 and CYP1B1. nih.gov
CYP2C19Capable of forming the metabolite; considered important in hepatic activation. nih.govresearchgate.net
CYP2C8Low activity towards this specific pathway. researchgate.net
CYP2C9Low activity towards this specific pathway. researchgate.net
CYP2C18Limited specific data available for this reaction.

Epoxide Hydrolase-Mediated Hydrolysis of Benzo(a)pyrene-7,8-epoxide to this compound

Following its formation by CYP enzymes, the benzo(a)pyrene-7,8-epoxide intermediate undergoes enzymatic hydrolysis. nih.gov This reaction is catalyzed by microsomal epoxide hydrolase (mEH), which adds a molecule of water to the epoxide ring, opening it to form a vicinal diol, specifically (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, commonly known as this compound. nih.govmdpi.comwikipedia.org This hydration step is crucial as it converts the highly reactive and unstable epoxide into the more stable dihydrodiol, which then serves as the substrate for a second round of oxidation to form the ultimate carcinogenic diol-epoxides. nih.govmdpi.com The presence and activity of epoxide hydrolase are therefore essential for this metabolic activation pathway to proceed. oup.com

Stereochemical Considerations in this compound Biosynthesis

The biosynthesis of this compound is a highly stereoselective process, meaning that the enzymes involved preferentially produce specific stereoisomers. wikipedia.org This stereoselectivity occurs at both the initial epoxidation and the subsequent hydrolysis steps.

The initial oxidation of the prochiral benzo(a)pyrene molecule by CYP enzymes, particularly CYP1A1, is stereoselective. wikipedia.orgmapmygenome.in It predominantly forms the (+)-benzo[a]pyrene-7,8-epoxide, which has a (7R,8S) absolute configuration. wikipedia.orgresearchgate.net

The subsequent hydrolysis of this epoxide by microsomal epoxide hydrolase is also stereospecific. The enzyme catalyzes the trans-addition of a water molecule to the epoxide. researchgate.net When acting on the major (+)-(7R,8S)-epoxide, epoxide hydrolase attacks the C-8 position, resulting in an inversion of stereochemistry at that center. researchgate.netsemanticscholar.org This highly selective reaction yields predominantly the (–)-benzo[a]pyrene-7,8-dihydrodiol, which has a (7R,8R) absolute configuration. wikipedia.orgsemanticscholar.org This specific enantiomer, (–)-(7R,8R)-diol, is the primary precursor that is further metabolized to the highly mutagenic (+)-benzo[a]pyrene-7,8-diol-9,10-epoxide. wikipedia.org

Subsequent Metabolic Transformations of Benzo a Pyrene 7,8 Diol

Pathways to Benzo(a)pyrene Diol Epoxides (BPDEs)

The primary pathway for the metabolic activation of benzo(a)pyrene-7,8-diol involves its conversion to benzo(a)pyrene diol epoxides (BPDEs). This process is a key step in the mechanism by which benzo(a)pyrene exerts its carcinogenic effects. ontosight.ainih.gov

Cytochrome P450-Dependent Epoxidation of this compound

The epoxidation of this compound is catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.govmdpi.com This enzymatic reaction introduces an epoxide group to the dihydrodiol, a critical step in the formation of the ultimate carcinogenic metabolites of benzo(a)pyrene. nih.govmdpi.com

The enzymatic oxidation of this compound results in the formation of this compound-9,10-epoxides (BPDEs). nih.govwikipedia.org This transformation involves a three-step metabolic process that begins with the procarcinogen benzo(a)pyrene. wikipedia.org The resulting BPDEs are highly reactive electrophilic metabolites. researchgate.net These reactive intermediates can covalently bind to macromolecules such as DNA, RNA, and proteins. oup.comnih.gov

Several cytochrome P450 isoforms are involved in the metabolism of benzo(a)pyrene and its derivatives, with CYP1A1, CYP1A2, and CYP1B1 playing significant roles. nih.govoup.comoup.com

CYP1A1 is a primary catalyst in the metabolism of benzo(a)pyrene and its dihydrodiol metabolite. oup.comatsjournals.org It exhibits the highest turnover rates for the formation of various benzo(a)pyrene metabolites, including the conversion of this compound to tetrols, which are hydrolysis products of diol epoxides. nih.gov Studies have shown that CYP1A1 plays a crucial role in the bioactivation of benzo(a)pyrene to its carcinogenic diol epoxides in human lung cells. atsjournals.org

CYP1A2 , while also involved, generally shows lower activity in the formation of diol epoxides from this compound compared to CYP1A1. nih.govnih.gov However, it is considered a key enzyme in the accumulation of the proximate mutagen, this compound, and the subsequent formation of genotoxic diol epoxides in the liver. nih.gov

CYP1B1 actively metabolizes benzo(a)pyrene along the pathway to the ultimate carcinogen, diol epoxide 2, at rates significantly higher than CYP1A2 but lower than CYP1A1. oup.comnih.gov Both CYP1A1 and CYP1B1 are instrumental in the conversion of benzo(a)pyrene to benzo(a)pyrene-7,8-oxide and the subsequent transformation of this compound to this compound-9,10-epoxides. nih.govmdpi.com

The following table summarizes the metabolic rates of different CYP isoforms in the formation of key benzo(a)pyrene metabolites.

CYP IsoformMetabolite Formation from this compound (nmol/min/nmol P450)Reference
CYP1A1 2.58 (total tetrols) nih.govresearchgate.net
CYP1A2 0.43 (total tetrols) nih.govresearchgate.net
CYP1B1 0.60 (total tetrols) nih.govresearchgate.net

This table presents the rates of total tetrol metabolite formation from this compound, which are indicative of diol epoxide formation.

Formation of this compound-9,10-epoxides

Stereoisomerism of Benzo(a)pyrene Diol Epoxides

The metabolic process of benzo(a)pyrene results in various stereoisomeric forms of its metabolites. nih.gov The conversion of this compound to diol epoxides leads to the formation of four stereoisomers of this compound-9,10-epoxide. researchgate.net These isomers are optically active. nih.gov

The four stereoisomers of BPDE are classified as anti- and syn-isomers based on the relative position of the epoxide oxygen to the benzylic hydroxyl group. researchgate.net When the epoxide and hydroxyl groups are on opposite sides (trans), it is the anti-isomer, and when they are on the same side (cis), it is the syn-isomer. researchgate.net

These isomers exhibit distinct biological activities. researchgate.netacs.org The (+)-anti-BPDE isomer, specifically the (+)-(7R,8S,9S,10R)-BPDE, is considered the most tumorigenic and is the major isomer formed during the metabolism of benzo(a)pyrene in mammals. pnas.org This isomer is highly mutagenic and its adducts with DNA are more resistant to repair. In contrast, the (-)-anti-BPDE isomer shows significantly lower tumorigenic activity. The syn-BPDE isomers also contribute to DNA adduct formation, but the anti-(R,S)-dihydrodiol (S,R)-epoxide is the major stereoisomer believed to contribute to this process. researchgate.net The different stereoisomers react with DNA to form adducts, primarily with guanine (B1146940) and adenine (B156593) residues, leading to potential mutations. mdpi.comacs.org

The table below outlines the key characteristics of the major BPDE stereoisomers.

IsomerConfigurationBiological Activity
(+)-anti-BPDE (+)-(7R,8S,9S,10R)Highly tumorigenic and mutagenic. pnas.org
(-)-anti-BPDE Enantiomer of (+)-anti-BPDELow tumorigenic activity.
syn-BPDE Epoxide and hydroxyl groups are cisContributes to DNA adduct formation. researchgate.net

Formation of Benzo(a)pyrene Tetrol Metabolites via Hydrolysis

The highly reactive benzo(a)pyrene diol epoxides can undergo spontaneous hydrolysis to form more stable benzo(a)pyrene tetrols. oup.cominchem.org This hydrolysis is a significant pathway for the detoxification and excretion of these reactive intermediates. inchem.org The formation of tetrols is often used as an indicator of the prior formation of diol epoxides. oup.comnih.gov For example, the hydrolysis of anti-BPDE (diol-epoxide 2) yields (±)-benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol (RTTC) and (±)-benzo[a]pyrene-r-7,t-8,t-9,t-10-tetrahydrotetrol (RTTT), while the hydrolysis of syn-BPDE (diol-epoxide 1) produces (±)-benzo[a]pyrene-r-7,t-8,c-9,t-10-tetrahydrotetrol (RTCT) and (±)-benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol (RTCC). oup.comoup.com The hydrolysis process and the formation of DNA adducts can proceed through similar rate-determining steps involving the formation of a carbonium ion. nih.gov

Pathways to Benzo(a)pyrene Ortho-Quinones

Following the initial metabolism of benzo(a)pyrene, the resulting this compound can undergo further transformations to form benzo(a)pyrene ortho-quinones. This process is a significant alternative pathway to the formation of diol epoxides and is mediated primarily by aldo-keto reductase enzymes.

Aldo-Keto Reductase-Mediated Oxidation of this compound

A key pathway in the metabolism of this compound involves its oxidation by members of the aldo-keto reductase (AKR) superfamily. aacrjournals.org This enzymatic reaction converts the dihydrodiol into a highly reactive ortho-quinone, specifically benzo(a)pyrene-7,8-dione. nih.govmdpi.comresearchgate.net This metabolic route represents an important mechanism of activation for polycyclic aromatic hydrocarbons (PAHs). annualreviews.org

The oxidation of this compound by AKR enzymes directly yields benzo(a)pyrene-7,8-quinone (BPQ). researchgate.netnih.gov This conversion is a critical step, as BPQ is a reactive and redox-active ortho-quinone. nih.govpnas.org The formation of BPQ can lead to the generation of reactive oxygen species and the formation of both stable and unstable DNA adducts. mdpi.comtandfonline.com The enzymatic dehydrogenation of this compound to a catechol intermediate is followed by its entry into a redox cycle with oxygen, ultimately forming the quinone. researchgate.net In human bronchoalveolar cells, the formation of BP-7,8-dione has been observed as a result of AKR1A1 activity. nih.gov

Several human AKR isoforms are capable of metabolizing PAH trans-dihydrodiols. nih.gov The primary isoforms involved in the oxidation of this compound are AKR1A1 and AKR1C1 through AKR1C4. acs.orgacs.org Among these, AKR1A1, also known as aldehyde reductase, demonstrates a high utilization ratio for the oxidation of (±)R,R-benzo[a]pyrene-7,8-diol to benzo[a]pyrene-7,8-dione. tandfonline.com

Studies have shown that AKR1C1, AKR1C2, and AKR1C3 are also active in this metabolic pathway. acs.org While AKR1C4 is primarily liver-specific, AKR1A1 and AKR1C1–AKR1C3 are expressed in a wide range of human tissues. acs.orgacs.org Research comparing the kinetic constants of these isoforms has revealed variations in their efficiency. For instance, kcat values for the oxidation of (±)-B[a]P-7,8-diol were determined to be in the range of 0.42 to 1.2 min−1, with Km values of 39 µM for AKR1A1, 9.5 µM for AKR1C2, and 17 µM for AKR1C3. acs.org However, due to the limited solubility of the substrate, saturation was not achieved for AKR1C1 and AKR1C4. acs.org

It's noteworthy that the expression levels of these AKR isoforms can be significantly higher than those of cytochrome P450 enzymes in certain cells, such as human lung adenocarcinoma A549 cells, suggesting that the AKR pathway can be a major route for this compound metabolism. nih.govacs.org

Table 1: Kinetic Parameters of Human AKR Isoforms in the Oxidation of (±)-Benzo(a)pyrene-7,8-diol

AKR IsoformKm (µM)kcat (min⁻¹)
AKR1A1390.42 - 1.2
AKR1C1N/AN/A
AKR1C29.50.42 - 1.2
AKR1C3170.42 - 1.2
AKR1C4N/AN/A

*Not saturable due to limited substrate solubility. acs.org Data derived from studies measuring the disappearance of (±)-B[a]P-7,8-diol. acs.org

Formation of Benzo(a)pyrene-7,8-quinone

Redox Cycling and Reactive Oxygen Species (ROS) Generation

The formation of benzo(a)pyrene-7,8-quinone from this compound initiates a process of redox cycling. nih.govmdpi.com This cycle involves the interconversion between the quinone and its corresponding hydroquinone (B1673460) or semiquinone radical forms. researchgate.netresearchgate.net This repetitive process is a significant source of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide. mdpi.comtandfonline.comresearchgate.net

The generation of ROS through this pathway can lead to oxidative stress within the cell. nih.gov This oxidative stress can, in turn, cause damage to cellular macromolecules, including DNA. mdpi.comtandfonline.com For example, in human A549 lung cancer cells, benzo(a)pyrene-7,8-quinone has been shown to increase the formation of 8-oxo-deoxyguanosine adducts and induce DNA strand breaks, which are indicative of oxidative DNA damage. mdpi.com The continuous production of ROS due to the cyclic nature of this process means that even a small amount of the quinone can result in extensive cellular damage. researchgate.net

Molecular Mechanisms of Benzo a Pyrene 7,8 Diol Derived Genotoxicity

DNA Adduct Formation by Diol Epoxides

The metabolic conversion of benzo[a]pyrene-7,8-diol to diol epoxides is a critical step in its transformation into a potent carcinogen. nih.gov These electrophilic epoxides readily react with the nucleophilic centers in DNA, forming covalent adducts that distort the DNA structure and interfere with normal cellular processes. pnas.orgoup.com

Covalent Binding to Deoxyribonucleic Acid

Benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE) form covalent bonds with DNA, primarily through the reaction of the epoxide ring with the exocyclic amino groups of purine (B94841) bases. pnas.orgacs.org This process, known as adduction, results in the formation of bulky additions to the DNA molecule, disrupting its normal helical structure. pnas.orgwikipedia.org The binding can occur through either cis or trans opening of the epoxide ring, leading to a variety of stereoisomeric adducts. pnas.orgpnas.org

Preferential Adduction at Deoxyguanosine (N2 Position)

The primary target for BPDE adduction in DNA is the exocyclic N2 amino group of deoxyguanosine (dG). pnas.orgwikipedia.orgpnas.org This reaction is highly favored, with studies showing that the majority of stable adducts formed in vivo are BPDE-N2-dG adducts. nih.gov The formation of these adducts involves the opening of the epoxide ring at the C10 position and subsequent covalent bond formation with the guanine (B1146940) base. nih.gov Research has shown that the (+)-trans-BPDE-N2-dG adduct is a predominant and highly mutagenic lesion. oup.commdpi.com The stereochemistry of the BPDE molecule significantly influences its reactivity and the specific type of adduct formed. pnas.org For instance, the highly tumorigenic (+)-(7R,8S,9S,10R)-DE-2 isomer of BPDE reacts predominantly with deoxyguanosine. pnas.org

Adduction at Deoxyadenosine (B7792050)

While deoxyguanosine is the primary target, BPDE also forms adducts with deoxyadenosine (dA) at the N6 exocyclic amino group. pnas.orgnih.gov The extent of adduct formation with deoxyadenosine is generally lower than with deoxyguanosine. scispace.com However, under certain conditions and with specific stereoisomers of BPDE, the formation of deoxyadenosine adducts can be significant. acs.orgnih.gov For example, the (-)-DE-2 enantiomer of BPDE reacts with both deoxyguanosine and deoxyadenosine to comparable extents. acs.org The formation of both cis and trans adducts with deoxyadenosine has been observed. pnas.org

Formation of Stable vs. Depurinating DNA Adducts

The interaction of BPDE with DNA can result in the formation of two main types of adducts: stable adducts and depurinating adducts. nih.govmdpi.com

Stable Adducts: These are covalent attachments of the BPDE molecule to a DNA base, primarily at the N2 position of guanine and the N6 position of adenine (B156593). nih.govmdpi.com These adducts remain in the DNA unless removed by cellular repair mechanisms and are considered to be the primary pro-mutagenic lesions. oup.com

Depurinating Adducts: BPDE can also react with the N7 nitrogen of guanine and adenine. nih.gov This adduction weakens the glycosidic bond connecting the purine base to the deoxyribose sugar, leading to the spontaneous loss of the adducted base from the DNA backbone. This process, known as depurination, creates an apurinic (AP) site, which is a non-coding lesion. nih.govnih.gov While depurinating adducts are formed, studies suggest that stable covalent DNA adducts are the more significant lesions responsible for the mutagenic effects of benzo[a]pyrene (B130552). oup.com

Impact of Adduct Stereochemistry on DNA Interactions

The stereochemistry of the BPDE-DNA adducts plays a crucial role in how they interact with and distort the DNA double helix. pnas.orgoup.com The different spatial arrangements of the bulky pyrenyl group relative to the DNA helix can lead to varying degrees of structural perturbation.

NMR and computational studies have revealed that the conformation of the adduct depends on its stereochemistry. For example, some BPDE-dG adducts reside in the minor groove of the DNA, while others intercalate between base pairs, causing significant bending and unwinding of the helix. pnas.orgnih.gov The (+)-trans-anti-BPDE-N2-dG adduct, a major and highly mutagenic lesion, has been shown to cause a prominent bend in the DNA duplex. oup.com In contrast, the corresponding (-)-trans adduct does not induce a significant bend. oup.com These structural distortions are critical determinants of how the adduct is recognized and processed by the cellular machinery, including DNA polymerases and repair enzymes. oup.com

Role in Inducing Mutagenesis and Aberrant Replication

The formation of BPDE-DNA adducts is a primary mechanism by which benzo[a]pyrene induces mutations. nih.govplos.org These bulky lesions disrupt the normal functioning of the DNA replication machinery. pnas.org When a DNA polymerase encounters a BPDE adduct on the template strand, its progression is often blocked. plos.org

To overcome this blockage, specialized translesion synthesis (TLS) DNA polymerases may be recruited to bypass the lesion. plos.orgresearchgate.net However, this bypass is often error-prone, leading to the insertion of an incorrect nucleotide opposite the adduct. plos.org A common mutation induced by BPDE adducts is a G-to-T transversion, where a thymine (B56734) is incorrectly incorporated opposite a BPDE-guanine adduct. nih.govplos.org This type of mutation has been frequently observed in tumors associated with exposure to benzo[a]pyrene. nih.gov

The persistence of these adducts can lead to aberrant replication and genomic instability, contributing to the initiation of cancer. nih.govmdpi.com

Specific Gene Mutations (e.g., TP53, K-RAS)

The metabolic conversion of benzo(a)pyrene-7,8-diol to its ultimate carcinogenic form, this compound-9,10-epoxide (BPDE), is a primary route to mutagenesis. BPDE is a highly reactive electrophile that covalently binds to DNA, forming bulky adducts, predominantly at the N2 position of guanine residues. oup.comresearchgate.net These adducts, if not repaired, can lead to mispairing during DNA replication, resulting in characteristic mutations in critical genes, most notably the tumor suppressor gene TP53 and the proto-oncogene K-RAS. nih.govacs.org

In lung tumors from smokers, a distinct pattern of mutations is often observed, characterized by G→T transversions. nih.govnih.gov This mutational signature is consistent with the types of lesions induced by BPDE. nih.gov Research has shown that BPDE preferentially forms adducts at specific guanine positions within the TP53 gene, particularly at codons 157, 248, and 273. oup.comnih.gov These sites are mutational "hotspots" in lung cancers associated with smoking. nih.govacs.orgaacrjournals.org For instance, studies using human bronchial epithelial cells have demonstrated that BPDE induces damage at codons 157, 158, 245, 248, and 273 of the TP53 gene. oup.com The formation of BPDE-DNA adducts at these specific codons provides a direct mechanistic link between exposure to benzo(a)pyrene and the genetic alterations that drive lung carcinogenesis. nih.govacs.org

Similarly, the K-RAS gene, another critical player in cell signaling and proliferation, is a known target. BPDE-induced DNA adducts have been identified within the K-RAS gene sequence, particularly at codon 12. acs.org The resulting G→T transversions at this site are frequently observed in smoking-induced lung cancers and are consistent with the mutagenic action of BPDE. acs.org The nonrandom pattern of adduct formation and the resulting mutations in these key genes underscore the sequence-specific genotoxicity of this compound metabolites. oup.com

Table 1: Mutational Hotspots Targeted by this compound Metabolites

GeneTargeted CodonsCommon Mutation TypeReference
TP53157, 248, 273G→T Transversion oup.comnih.govaacrjournals.org
K-RAS12G→T Transversion nih.govacs.org

DNA Damage Induced by Ortho-Quinone Metabolites

An alternative pathway for the metabolic activation of this compound involves its oxidation by aldo-keto reductase (AKR) enzymes to form benzo(a)pyrene-7,8-dione, an ortho-quinone. nih.govmdpi.com This pathway leads to genotoxicity through mechanisms distinct from BPDE, primarily involving oxidative stress and the generation of reactive oxygen species (ROS). acs.orgmdpi.com

Benzo(a)pyrene-7,8-dione is a redox-active molecule that can participate in futile redox cycling. nih.govaacrjournals.org In this process, the quinone is reduced to a catechol (this compound) by cellular reductases, which then auto-oxidizes back to the quinone, generating superoxide (B77818) anion radicals in the process. This cycle can repeat, leading to the continuous production and amplification of ROS, including hydrogen peroxide and highly reactive hydroxyl radicals. acs.orgaacrjournals.org

These ROS can inflict widespread damage on DNA, with one of the most significant lesions being the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo). nih.govacs.org 8-oxo-dGuo is a highly mutagenic lesion because it can mispair with adenine during DNA replication, leading to G→T transversions, a mutational signature also seen with BPDE adducts. acs.orgresearchgate.net Studies in human lung cells have confirmed that benzo(a)pyrene-7,8-dione induces the formation of 8-oxo-dGuo. nih.govmdpi.comacs.org This oxidative damage pathway represents a significant, BPDE-independent mechanism of genotoxicity originating from this compound. nih.govacs.org

The intense generation of ROS during the redox cycling of benzo(a)pyrene-7,8-dione can also lead to the breakage of DNA strands. nih.govebi.ac.uk The primary species responsible for this fragmentation is the hydroxyl radical (OH•), which is generated via a Fenton-like reaction involving hydrogen peroxide and redox-active metals like copper(I). acs.org

The mechanism involves several steps. The redox cycling of the quinone produces superoxide and subsequently hydrogen peroxide. acs.org In the presence of Cu(II), the quinone or other cellular reductants can reduce it to Cu(I). acs.org This Cu(I) then reacts with hydrogen peroxide to produce the highly reactive hydroxyl radical. acs.org The hydroxyl radical is capable of abstracting hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to the collapse of the sugar ring and subsequent single-strand or double-strand breaks. researchgate.netacs.org Studies have demonstrated that benzo(a)pyrene-7,8-dione is a potent inducer of DNA strand scission in the presence of NADPH and copper ions, confirming the critical role of ROS and metal-catalyzed Fenton chemistry in this form of DNA damage. acs.org

Oxidative DNA Lesions (e.g., 8-oxo-deoxyguanosine)

Modulation of Gene Transcription and Regulatory Signaling Pathways

Beyond direct chemical reactions with DNA, metabolites of this compound can also exert genotoxic pressure by altering gene expression, particularly through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. mdpi.com

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that regulates the expression of a battery of genes, including several key phase I and phase II xenobiotic-metabolizing enzymes. pnas.orgaacrjournals.org While benzo(a)pyrene itself is a well-known AhR ligand, its ortho-quinone metabolite, benzo(a)pyrene-7,8-dione, has also been identified as a potent AhR activator. aacrjournals.orgebi.ac.uk

Upon binding to ligands like benzo(a)pyrene-7,8-dione, the AhR translocates from the cytoplasm to the nucleus. aacrjournals.orgaacrjournals.org In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. pnas.orgaacrjournals.org This complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes. aacrjournals.orgpnas.org Binding of the AhR-ARNT complex to XREs initiates the transcription of these genes. nih.gov

Table 2: Genotoxic Mechanisms of this compound Metabolites

MetaboliteMechanismKey DNA Lesion/EffectReference
This compound-9,10-epoxide (BPDE)Covalent DNA Adduct FormationN2-dG adducts, leading to G→T transversions oup.comnih.gov
Benzo(a)pyrene-7,8-dioneRedox Cycling and ROS Generation8-oxo-deoxyguanosine (8-oxo-dGuo) nih.govmdpi.comacs.org
Benzo(a)pyrene-7,8-dioneROS-Mediated DamageSingle and Double-Strand Breaks nih.govacs.org
Benzo(a)pyrene-7,8-dioneAryl Hydrocarbon Receptor (AhR) ActivationInduction of CYP1A1 and other metabolizing enzymes aacrjournals.orgebi.ac.uk

Cellular Responses to Benzo a Pyrene 7,8 Diol Metabolites

Activation of DNA Damage Response Pathways

Exposure of cells to BPDE initiates a robust DNA damage response (DDR). This response is critical for maintaining genomic integrity. semanticscholar.org The formation of BPDE-DNA adducts is a key initiating event, leading to the activation of sensor proteins that, in turn, signal to downstream effectors. tandfonline.commdpi.com Studies in various human cell lines, including lung, colon, and breast cancer cells, have demonstrated the activation of the DDR pathway upon BPDE treatment. scispace.commdpi.comaacrjournals.orguef.fi This activation involves the induction and post-translational modification of several key signaling proteins that coordinate the cellular response to the genotoxic stress induced by BPDE. mdpi.comoup.com

The cellular response to BPDE-induced DNA damage involves the activation of a network of signaling proteins, with the tumor suppressor p53 playing a central role. tandfonline.comnih.gov Upon BPDE exposure, p53 can be stabilized and phosphorylated at multiple sites, including Serine 15. aacrjournals.orguef.finih.gov This activation of p53 is crucial as it can transcriptionally regulate downstream target genes, influencing cell fate decisions such as cell cycle arrest and apoptosis. scispace.comnih.gov For instance, in human breast cancer cells, BPDE treatment leads to p53 protein induction and phosphorylation. uef.fi Similarly, in normal human lung fibroblasts, DNA damage signaling increases via p53-Ser15 phosphorylation. nih.gov

Key checkpoint kinases, CHK1 and CHK2, which are downstream of the sensor kinases ATR and ATM respectively, are also activated in response to BPDE. tandfonline.comaacrjournals.org Exposure to BPDE can lead to the phosphorylation of CHK1 at sites like S317 and S345, and CHK2 at T68 in p53-null human lung cancer cells. tandfonline.com The activation of the ATR/Chk1 signaling pathway is particularly associated with the S phase checkpoint. tandfonline.com In some cellular contexts, both CHK1 and CHK2 are activated, although their respective roles in mediating cell cycle arrest can vary depending on the cell type and p53 status. tandfonline.comaacrjournals.org

The induction of p21 (also known as CDKN1A), a cyclin-dependent kinase inhibitor and a key transcriptional target of p53, is another critical event. mdpi.comnih.govresearchgate.net Increased expression of p21 contributes to cell cycle arrest, providing time for DNA repair. nih.govresearchgate.net

A primary indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX to form γ-H2AX. mdpi.comaacrjournals.org Following BPDE treatment, there is a notable increase in γ-H2AX, signifying the presence of DNA damage. mdpi.comaacrjournals.org This phosphorylation serves as a platform to recruit other DNA repair and signaling proteins to the site of damage. semanticscholar.org

Signaling ProteinRole in Response to BPDEObserved Effects
p53Transcription factor that regulates cell cycle, apoptosis, and DNA repair. wikipedia.orgStabilized and phosphorylated (e.g., at Ser15), leading to the induction of target genes like p21. aacrjournals.orguef.finih.gov
CHK1Checkpoint kinase, primarily activated by ATR in response to single-strand DNA or replication stress. tandfonline.comoup.comPhosphorylated (e.g., at S317, S345); plays a key role in S phase arrest. tandfonline.com
CHK2Checkpoint kinase, primarily activated by ATM in response to double-strand breaks. tandfonline.comoup.comPhosphorylated (e.g., at T68); involved in the DNA damage response. tandfonline.comnih.gov
p21 (CDKN1A)Cyclin-dependent kinase inhibitor; a downstream target of p53. nih.govresearchgate.netExpression is induced, contributing to G1 and G2 phase cell cycle arrest. mdpi.comnih.gov
γ-H2AXPhosphorylated form of histone H2AX, a marker for DNA double-strand breaks. mdpi.comaacrjournals.orgLevels increase significantly, marking sites of DNA damage and recruiting repair factors. semanticscholar.orgmdpi.comaacrjournals.org

Regulation of Cell Cycle Progression

Exposure to BPDE significantly impacts cell cycle progression, often leading to arrest at specific checkpoints. tandfonline.commdpi.comnih.gov This arrest is a crucial component of the DNA damage response, preventing the replication of damaged DNA and cell division before repairs can be completed. nih.gov The specific phase of arrest and the underlying molecular mechanisms can depend on the cell type, the concentration of BPDE, and the functional status of key regulatory proteins like p53. tandfonline.comaacrjournals.org

Studies have consistently shown that BPDE treatment can induce cell cycle arrest in both the S and G2/M phases. tandfonline.comnih.govdoi.org In p53-null human lung cancer cells (H1299), exposure to BPDE results in both S and G2 phase arrest. tandfonline.com The S phase block has been shown to be dependent on CHK1, as its knockdown attenuates the arrest. tandfonline.com In contrast, the G2 phase arrest in these cells appears to be independent of both CHK1 and CHK2. tandfonline.com

The G2/M arrest is often associated with the inactivation of the Cdk1/cyclin B1 kinase complex, which is a master regulator of entry into mitosis. tandfonline.comaacrjournals.org BPDE treatment leads to an increase in the inhibitory phosphorylation of Cdk1 on Tyrosine 15 (Tyr15) and a decrease in the levels of the activating phosphatases Cdc25B and Cdc25C. tandfonline.com In human bronchoalveolar carcinoma H358 cells, which also lack functional p53, BPDE treatment similarly causes a G2/M arrest linked to the activation of the ATM/ATR/Chk1 checkpoint pathway and accumulation of phospho-Cdc2 (Tyr15). nih.gov

Interestingly, the p53 status of a cell can dramatically alter the cell cycle response to BPDE. While p53-deficient cells tend to arrest in S and G2, cells with wild-type p53, such as the H460 lung cancer cell line, may fail to activate these checkpoints and instead proceed directly to apoptosis. tandfonline.comaacrjournals.org Knocking down p53 in H460 cells can restore the S and G2 phase checkpoints, highlighting the pivotal role of p53 in determining the cellular outcome following BPDE-induced damage. tandfonline.com

Cell Cycle PhaseEffect of BPDE ExposureKey Regulatory Proteins Involved
S PhaseInduction of cell cycle arrest. tandfonline.comdoi.orgMediated by the ATR/CHK1 signaling pathway. tandfonline.com
G2/M PhaseInduction of cell cycle arrest. tandfonline.comnih.govdoi.orgAssociated with inhibitory phosphorylation of Cdk1 (Tyr15) and downregulation of Cdc25B and Cdc25C. tandfonline.com

Programmed Cell Death (Apoptosis) Pathways

When DNA damage is too severe to be repaired, cells can initiate programmed cell death, or apoptosis, to eliminate themselves and prevent the propagation of potentially harmful mutations. doi.orgnih.gov Exposure to BPDE is a potent inducer of apoptosis in various cell types, including human lung cancer cells and human bronchiolar epithelium cells. tandfonline.comdoi.orgnih.gov The apoptotic response to BPDE often involves the mitochondrial (intrinsic) pathway and the activation of a cascade of proteases known as caspases. tandfonline.comdoi.org

The process is characterized by several hallmark features, including DNA condensation and the cleavage of poly(ADP-ribose)polymerase (PARP). tandfonline.comnih.gov In H460 human lung cancer cells, BPDE-induced apoptosis is associated with the upregulation of the pro-apoptotic protein Bak and the downregulation of anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL. tandfonline.com This shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytosol. tandfonline.com The release of cytochrome c is a critical step that triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway. tandfonline.comdoi.org Subsequently, executioner caspases, such as caspase-3, are cleaved and activated, leading to the dismantling of the cell. tandfonline.comdoi.org

Studies also suggest the involvement of the extrinsic (death receptor) pathway, as the activation of caspase-8 has also been observed. tandfonline.com The apoptotic process can be significantly influenced by p53 status; cells with wild-type p53 are often more sensitive to BPDE-induced apoptosis compared to p53-deficient cells. tandfonline.comnih.gov In human bronchiolar epithelium cells, BPDE-mediated apoptosis is linked to the generation of reactive oxygen species (ROS), a decline in mitochondrial membrane potential, and an increase in p53 levels. doi.orgnih.gov

Global Transcriptional Profiling and Gene Expression Modulation

The cellular response to BPDE involves extensive reprogramming of gene expression. nih.govoup.com Global transcriptional profiling using microarray technology has provided significant insights into the complex network of genes and pathways modulated by BPDE exposure. nih.govscispace.comacs.org These analyses reveal dose- and time-dependent changes in the expression of numerous genes involved in critical cellular functions such as cell cycle control, DNA repair, apoptosis, and cellular metabolism. nih.govoup.comnih.gov

Exposure of cells to BPDE results in distinct gene expression signatures that vary with the duration of exposure and the genetic background of the cell, particularly p53 status. nih.govscispace.com In normal human lung fibroblasts, BPDE treatment induces a strong inflammatory response, upregulating genes encoding interleukins (e.g., IL1B, IL6, IL8) and enzymes related to prostaglandin (B15479496) synthesis. nih.govoup.com Simultaneously, genes involved in cell cycle progression and DNA repair processes were found to be repressed. nih.govoup.com

In human colon carcinoma cells, gene expression profiles after BPDE exposure showed that apoptotic signaling genes were upregulated in p53 wild-type cells but not in p53-null cells. scispace.comdoi.org Conversely, genes related to the cell cycle and histones were modulated in both cell lines, consistent with the observation of S-phase accumulation in both. scispace.comdoi.org Studies comparing the transcriptional response to BPDE with that of its parent compound, benzo[a]pyrene (B130552) (BaP), show that BPDE elicits a much more robust and immediate transcriptional response, directly reflecting its role as the ultimate DNA-damaging metabolite. scispace.comacs.org

Analysis of gene expression in TK6 cells at 4 hours post-exposure to BPDE revealed the upregulation of genes like Glutathione (B108866) Peroxidase and Gadd45, while genes important for cell cycle progression and apoptosis inhibition were downregulated. nih.gov At 24 hours, a different set of genes involved in cell cycle control, detoxification, and apoptosis were upregulated. nih.gov These dynamic changes highlight a cellular process that transitions from an initial damage response to longer-term decisions regarding cell fate. nih.gov

Functional CategoryExamples of Up-regulated GenesExamples of Down-regulated GenesCellular Consequence
DNA Damage & RepairGADD45A, CDKN1A (p21), BTG2, SESN1, DDB2, XPC semanticscholar.orgnih.govoup.comSome DNA repair genes (in certain contexts) nih.govoup.comActivation of DNA damage signaling and repair pathways. semanticscholar.orgnih.gov
Cell CycleCDKN1A (p21) nih.govHistone genes, other cell cycle progression genes scispace.comacs.orgInduction of cell cycle arrest. scispace.comdoi.org
ApoptosisApoptotic signaling genes (in p53-WT cells) scispace.comdoi.orgGenes that inhibit apoptosis nih.govInitiation of programmed cell death. scispace.comnih.gov
InflammationIL1B, IL6, IL8, Cyclooxygenase 2 nih.govoup.com-Induction of an inflammatory response in normal fibroblasts. nih.govoup.com
Metabolism/DetoxificationGlutathione Peroxidase, NQO1, CYP1B1 acs.orgnih.gov-Cellular attempt to detoxify and manage oxidative stress. acs.orgnih.gov

Enzymatic Regulation and Kinetics in Benzo a Pyrene 7,8 Diol Biotransformation

Kinetic Analysis of Metabolizing Enzymes Involved in Benzo(a)pyrene-7,8-diol Metabolism

The metabolic fate of this compound is determined by the catalytic efficiencies of several enzyme superfamilies, primarily Cytochrome P450 (CYP) and aldo-keto reductases (AKR). Kinetic analyses of these enzymes are fundamental to predicting the rates of formation of subsequent metabolites.

The metabolism of this compound by key enzymes often follows Michaelis-Menten kinetics, allowing for the determination of the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km). acs.org These parameters, along with intrinsic clearance (CLint), are essential for comparing the metabolic efficiency of different enzymes and for understanding species-specific differences in metabolism. nih.govwur.nl

Phase I metabolism of this compound, particularly its conversion to diol epoxides by CYP enzymes, has been a major focus of kinetic studies. For instance, reconstituted in vitro systems with human CYP1A1 and CYP1B1 have been used to determine their steady-state kinetic constants for the oxidation of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene ((±)-B[a]P-7,8-diol). acs.org For CYP1A1, the kcat was found to be 9.3 min-1 with a Km of 0.53 µM. acs.org CYP1B1 exhibited a kcat of 3.8 min-1 and a Km of 1.0 µM. acs.org These values result in catalytic efficiencies (kcat/Km) of 17,000 mM-1 min-1 and 3,800 mM-1 min-1 for CYP1A1 and CYP1B1, respectively, indicating that CYP1A1 is more efficient at metabolizing B[a]P-7,8-diol at lower concentrations. acs.org

Phase II metabolism, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), also plays a role. The glucuronidation of B[a]P-7,8-catechol, a related metabolite, by UGT1A1, UGT1A3, and UGT2B7 followed Michaelis-Menten kinetics. acs.org UGT1A1 was the most catalytically efficient, with Km values for UGT1A1 and UGT1A3 being 9.6 µM and 8.5 µM, respectively. acs.org

Kinetic Parameters for the Metabolism of this compound and Related Metabolites
EnzymeSubstrateKm (µM)Vmax or kcatIntrinsic Clearance (kcat/Km or Vmax/Km)Source
Human CYP1A1(±)-B[a]P-7,8-diol0.539.3 min-1 (kcat)17,000 mM-1 min-1 acs.org
Human CYP1B1(±)-B[a]P-7,8-diol1.03.8 min-1 (kcat)3,800 mM-1 min-1 acs.org
Human UGT1A1B[a]P-7,8-catechol9.6-- acs.org
Human UGT1A3B[a]P-7,8-catechol8.5-- acs.org
Human UGT2B7B[a]P-7,8-catechol16.3-- acs.org

Inter-Enzyme Competition in this compound Metabolic Pathways

This compound stands at a metabolic crossroads, where multiple enzymes can compete for it as a substrate. The primary competing pathways are epoxidation by CYP enzymes (leading to the formation of diol epoxides) and oxidation by AKR enzymes (leading to the formation of o-quinones). acs.orgacs.org The outcome of this competition is crucial, as it determines the nature of the reactive metabolites formed.

Studies comparing human CYP1A1/1B1 and AKR isoforms (AKR1A1, AKR1C1–1C4) found that the P450 enzymes have significantly higher catalytic efficiencies (kcat/Km) for (±)-B[a]P-7,8-diol than the AKR enzymes at physiological pH. acs.orgacs.org This suggests that if enzyme expression levels were equal, the CYP pathway leading to diol epoxides would be favored. acs.orgacs.org

However, the competition is also influenced by the cellular redox state (the ratio of NADPH/NAD+) and the relative expression levels of the enzymes. acs.org Research has shown that P450 and AKR enzymes compete equally for the (±)-B[a]P-7,8-diol substrate when the NADPH/NAD+ ratio is approximately 0.001. acs.org In A549 human lung adenocarcinoma cells, the measured NADPH/NAD+ ratio was 0.28, which would favor the P450 pathway. acs.org Despite this, the basal mRNA transcript levels of AKR1C1–1C3 can exceed those of P450 1A1 and 1B1 by up to 90-fold in these cells, suggesting that the higher expression of AKRs could make their pathway more significant. acs.org

Another example of enzyme competition was observed in isolated rat hepatocytes, where dihydrodiol dehydrogenase (DD) and CYP1A1 were found to contribute equally to the metabolism of B[a]P-7,8-diol. nih.gov The formation of benzo(a)pyrene-7,8-dione, catalyzed by DD, was found to be as significant as the formation of tetraols, which are the hydrolysis products of the diol epoxides formed by CYP1A1. nih.gov The addition of indomethacin, a competitive inhibitor of DD, abolished the formation of the dione, confirming the role of this competitive pathway. nih.gov

Genetic Polymorphisms and Metabolic Variability in Biotransformation Enzymes

Individual differences in the susceptibility to the carcinogenic effects of benzo(a)pyrene can be attributed, in part, to genetic polymorphisms in the enzymes responsible for its biotransformation. nih.govmdpi.com These genetic variations can alter the expression or catalytic activity of the enzymes, leading to significant interindividual differences in the metabolism of B[a]P-7,8-diol.

Polymorphisms in the CYP1B1 gene, which is involved in the metabolic activation of procarcinogens, have been studied extensively. aacrjournals.org CYP1B1 is genetically polymorphic, with several common missense mutations leading to amino acid substitutions. aacrjournals.org Functional analyses of different CYP1B1 haplotypes have revealed significant differences in their capacity to metabolize benzo(a)pyrene to benzo(a)pyrene-trans-7,8-dihydrodiol. For example, the CYP1B1.7 variant, which contains four amino acid substitutions, showed a significantly lower intrinsic clearance (Vmax/Km) for this reaction compared to the wild-type enzyme (CYP1B1.1). aacrjournals.org The CYP1B1.4 variant also showed a somewhat decreased clearance. aacrjournals.org Such variations can directly influence the amount of B[a]P-7,8-diol produced, and subsequently, the amount of ultimate carcinogenic diol epoxides formed.

Polymorphisms in Phase II enzymes, such as Glutathione (B108866) S-transferases (GSTs), also contribute to metabolic variability. The GSTM1 and GSTT1 enzymes are responsible for detoxifying the electrophilic diol epoxides formed from B[a]P-7,8-diol. nih.gov Deletions or "null" polymorphisms in the GSTM1 and GSTT1 genes are common in the population and result in a complete lack of enzyme activity. Individuals with these null genotypes may have a reduced capacity to detoxify the reactive metabolites of B[a]P-7,8-diol, potentially increasing their risk of DNA damage and subsequent cancer development. nih.gov The interplay between polymorphisms in Phase I (e.g., CYP1B1) and Phase II (e.g., GSTM1) enzymes can create a wide spectrum of metabolic profiles within the human population.

Advanced Methodologies in Benzo a Pyrene 7,8 Diol Research

Chromatographic and Spectrometric Techniques for Metabolite Analysis and Quantification

The analysis and quantification of Benzo(a)pyrene-7,8-diol and its related metabolites are critical for understanding the metabolic activation of Benzo(a)pyrene (B[a]P). Various sophisticated chromatographic and spectrometric techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of B[a]P metabolites. nih.gov Coupled with fluorescence detection (FLD), HPLC offers high sensitivity for the analysis of these compounds in various biological and environmental matrices. rsc.org

A key application of HPLC is the separation of a mixture of B[a]P metabolites, including Benzo(a)pyrene-7,8-dihydrodiol, from other derivatives like 3-hydroxy B[a]P, 9-hydroxy B[a]P, B[a]P-4,5-dihydrodiol, B[a]P-9,10-dihydrodiol, and B[a]P-diones. nih.gov Optimized HPLC methods often utilize a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water. nih.govresearchgate.net For instance, a method developed to analyze metabolites from rat hepatic microsomes used an acetonitrile/water gradient and UV detection at 254 nm, which provided excellent separation of the various hydroxylated and dihydroxylated metabolites. nih.gov

To enhance resolution and detection, derivatization techniques can be employed. For example, alkyl iodide derivatization has been used to improve the analysis of mono-hydroxylated metabolites in both liquid chromatography and gas chromatography. researchgate.net In a study analyzing B[a]P and its metabolites in rat urine and plasma, gradient elution on a reverse-phase ODS column with a methanol/water mobile phase successfully separated the compounds after ethylation. researchgate.net

The sensitivity of HPLC-FLD allows for low detection limits, making it suitable for biomonitoring studies. rsc.org For example, a validated method for quantifying B[a]P in tobacco achieved a limit of quantitation (LOQ) of 0.38 ng/g. rsc.org In another study, the detection limits for B[a]P and its metabolites in spiked urine and plasma samples were in the range of 0.01-0.1 ng/mL and 0.1-0.4 ng/mL, respectively. researchgate.net

Table 1: HPLC Method Parameters for B[a]P Metabolite Analysis

ParameterCondition 1Condition 2
ColumnReverse-phase C18Reverse-phase ODS
Mobile PhaseAcetonitrile/Water GradientMethanol/Water (85/15, v/v)
DetectionUV at 254 nmFluorescence Detection (FLD)
Sample MatrixRat Hepatic MicrosomesRat Urine and Plasma
DerivatizationNoneEthylation

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the identification and quantification of B[a]P metabolites, including this compound. nih.gov This method offers high specificity and sensitivity, particularly when used with techniques like negative ion chemical ionization (NICI) for enhanced detection of specific adducts. scispace.comacs.org

For GC/MS analysis, derivatization of the metabolites is typically required to increase their volatility. A common method is trimethylsilylation. nih.gov One study utilized trimethylsilylated derivatives to separate seven different diols and four stereoisomeric 7,8,9,10-tetraols on Dexsil-300 and OV-1 columns. nih.gov However, it was noted that some isomers, such as the 6,12- and 7,10-quinones, were not fully resolved on the OV-1 column. nih.gov Diol-epoxides were found to be unstable under silylation and were detected through their breakdown products. nih.gov

GC/MS has been successfully applied to measure globin adducts of B[a]P diol epoxides in humans. scispace.com In these studies, tetraols released from globin after hydrolysis are derivatized and then quantified by GC-NICI-MS with selected ion monitoring (SIM). scispace.com This approach has demonstrated the ability to detect and quantify adduct levels in smokers and nonsmokers, showing significantly higher levels in smokers. scispace.com The assay is reproducible and sensitive enough to detect analytes in all samples. scispace.com

The sensitivity of GC/MS methods allows for the detection of very low levels of metabolites. For instance, a GC-MS/MS method for quantifying benzo[a]pyrene (B130552) tetrol in urine reported a detection limit of 0.02 fmol on-column for the trimethylsilyl (B98337) derivative of the tetrol. acs.org

Table 2: GC/MS Analysis of B[a]P Derivatives

DerivativeChromatographic ColumnSeparation SuccessReference
Trimethylsilylated DiolsDexsil-300, OV-1Successful separation of 7 diols nih.gov
Trimethylsilylated TetraolsDexsil-300, OV-1Successful separation of 4 stereoisomers nih.gov
Trimethylsilylated PhenolsOV-1Unsatisfactory separation of 12 isomers nih.gov
Trimethylsilylated QuinonesOV-1Separation of 4 out of 6 dihydroxyl derivatives nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the structural elucidation and quantification of B[a]P metabolites and their adducts. nih.govnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, avoiding the need for sample derivatization that is often required for GC/MS. nih.gov

LC-MS/MS has been employed to study the metabolism of Benzo(a)pyrene-7,8-dione in human lung cells, identifying various metabolites including conjugates with glutathione (B108866) (GSH) and N-acetyl-L-cysteine (NAC), as well as hydroxylated and methylated derivatives. nih.gov The fragmentation patterns obtained from MS² and MS³ spectra are crucial for confirming the structures of these metabolites. nih.gov For example, the structure of an adenine-B[a]P-7,8-dione adduct was confirmed through its fragmentation scheme. nih.gov

The high sensitivity of LC-MS/MS allows for the quantification of metabolites at very low concentrations. A stable isotope dilution atmospheric pressure chemical ionization (APCI) tandem mass spectrometry method achieved a limit of quantitation (LOQ) of 6 fmol on-column for 3-hydroxybenzo[a]pyrene. nih.gov This represents a significant increase in sensitivity compared to older methods. nih.gov LC-MS/MS has also been used to identify and quantify serum albumin adducts of B[a]P diol epoxides. researchgate.netmdpi.com By using a triple-quadrupole instrument, researchers can develop sensitive and selective methods for measuring these adducts, which serve as biomarkers of exposure. researchgate.net

The technique has also been instrumental in identifying glucuronide conjugates of B[a]P-7,8-catechol. acs.org In positive ion mode, the characteristic loss of the glucuronic acid moiety (176 amu) from the parent ion provides strong evidence for the identity of these conjugates. acs.org

Table 3: Identified B[a]P-7,8-dione Metabolites in Human Lung Cells by LC-MS/MS

MetaboliteCell Line(s)Reference
GSH-B[a]P-7,8-dione conjugateA549, H358, HBEC-KT nih.gov
NAC-B[a]P-7,8-dione conjugateA549, H358, HBEC-KT nih.gov
8-O-mono-methylated-catecholA549, H358, HBEC-KT nih.gov
Catechol mono-sulfateA549, H358, HBEC-KT nih.gov
Catechol mono-glucuronideA549, H358, HBEC-KT nih.gov
Mono-hydroxylated-B[a]P-7,8-dioneA549, H358, HBEC-KT nih.gov
Adenine (B156593) adduct of B[a]P-7,8-dioneA549, H358, HBEC-KT nih.gov

Molecular Biology Techniques for DNA Adduct Detection

The formation of DNA adducts by reactive metabolites of B[a]P is a critical event in its mechanism of carcinogenicity. Molecular biology techniques are essential for the sensitive detection and identification of these adducts.

32P-Postlabelling Assays for Adduct Identification

The ³²P-postlabelling assay is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct per 10⁹ to 10¹⁰ nucleotides under optimal conditions. nih.gov This sensitivity makes it highly suitable for monitoring human exposure to genotoxic chemicals like B[a]P. nih.govdeepdyve.com

The assay involves the enzymatic digestion of DNA to 3'-monophosphate nucleosides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the adducted nucleotides, catalyzed by T4 polynucleotide kinase. oup.com The resulting ³²P-labeled adducts are then separated by thin-layer chromatography (TLC) and quantified by their radioactivity. nih.govoup.com

This technique has been widely used to study the formation and repair of B[a]P-induced DNA adducts in various biological systems. oup.comnih.gov For instance, it was used to monitor adduct formation in Xenopus laevis larvae exposed to B[a]P, where single, well-resolved adducts were observed and quantified. oup.com The major adducts detected in studies with English sole were derived from the binding of B[a]P-7,8-diol-9,10-epoxide to DNA. nih.gov

To improve the accuracy of quantification, B[a]P-modified DNA standards can be used as external standards for inter-assay calibration. nih.gov This approach was found to be more accurate than the commonly used relative adduct labeling (RAL) method. nih.gov The ³²P-postlabelling assay has been successfully applied in biomonitoring studies of workers exposed to polycyclic aromatic hydrocarbons (PAHs), demonstrating its utility in assessing occupational exposure. nih.govdeepdyve.com

Table 4: Application of ³²P-Postlabelling Assay in B[a]P Research

Study FocusOrganism/SystemKey FindingsReference
DNA adduct formation and repairXenopus laevis larvaeQuantification of separate B[a]P-induced lesions and their repair over time. oup.com
Kinetics of adduct formation and persistenceEnglish sole (Pleuronectes vetulus)Major adducts from B[a]P-7,8-diol-9,10-epoxide; adduct levels peaked at 2 days post-exposure. nih.gov
Biomonitoring of occupational exposureHuman workers (carbon-electrode plant)DNA adduct levels were significantly different between smokers and non-smokers. nih.gov
Biomonitoring of occupational exposureHuman workers (carbon electrode production)Efficient detection of DNA-B[a]P adducts in leukocytes. deepdyve.com

Genomic and Transcriptomic Approaches

Genomic and transcriptomic approaches provide a global view of the cellular responses to B[a]P and its metabolites, offering insights into the mechanisms of toxicity and carcinogenesis that extend beyond direct DNA damage. frontiersin.orgnih.govnih.gov

Functional genomics in model organisms like Saccharomyces cerevisiae has been used to identify genes and cellular processes that modulate B[a]P toxicity. frontiersin.org Such studies have pointed to DNA damage as a primary mechanism but also highlight other potential toxicity pathways. frontiersin.org

Transcriptomic analyses using microarrays have been employed to investigate the gene expression changes induced by B[a]P metabolites in human cells. nih.govnih.gov For example, studies on normal human amnion epithelial cells exposed to (+/-)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) revealed dose-dependent changes in the expression of numerous genes involved in cell cycle regulation, apoptosis, transport, and DNA repair. nih.gov Time-course studies have shown that the transcriptional response to BPDE is dynamic, reflecting a process from the initiation of damage to cellular recovery. nih.gov

Bioinformatic analysis of transcriptomic data can identify key transcription factors and signaling pathways that are perturbed by BPDE exposure. nih.gov In human hepatoma cells, time-series analysis of B[a]P-induced transcriptome changes suggested that a network of transcription factors regulates the effects on functional gene sets. oup.com These approaches help to build a more comprehensive understanding of the complex cellular response to B[a]P-induced damage. nih.govoup.com

Transcriptomic studies in environmentally relevant organisms, such as the marine diatom Thalassiosira pseudonana, have also been conducted to understand the ecological impact of B[a]P. plos.org These studies have identified molecular biomarkers related to lipid metabolism, silicon metabolism, and stress response, which can be used for environmental monitoring. plos.org

Microarray and Reverse Transcriptase Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

The study of the genotoxic effects of benzo(a)pyrene metabolites, such as anti-benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide (BPDE), has been significantly advanced by high-throughput gene expression analysis techniques. nih.govnih.govscispace.com Microarray technology, in particular, allows for the simultaneous monitoring of thousands of genes, providing a global perspective on the cellular transcriptional response to DNA damage induced by these compounds. nih.govnih.gov This approach facilitates the identification of complex gene networks and molecular pathways affected by BPDE exposure. nih.govoup.com

Research employing microarrays has demonstrated that BPDE induces significant, time-dependent changes in the gene expression profiles of various human cell lines. nih.govoup.com These analyses reveal dynamic cellular processes that begin with the initiation of a damage response and progress towards recovery or cell fate determination. nih.gov For instance, studies in normal human cells have shown that the transcriptional signature changes dramatically over time, reflecting an evolving response to the initial DNA damage. nih.gov

To ensure the accuracy and reliability of microarray data, findings are commonly validated using Reverse Transcriptase Quantitative Polymerase Chain Reaction (RT-qPCR). nih.govoup.commdpi.comoup.com RT-qPCR is a targeted method that provides precise quantification of the expression levels of specific genes of interest identified in the broader microarray screen. besjournal.commdpi.com This two-step process, combining the exploratory power of microarrays with the quantitative precision of RT-qPCR, has become a standard for characterizing the molecular toxicology of compounds like this compound and its derivatives. oup.commdpi.comoup.com

Detailed Research Findings

Microarray and RT-qPCR studies have identified numerous genes whose expression is altered following exposure to BPDE in different human cell lines. These genes are involved in critical cellular functions such as cell cycle control, apoptosis, DNA repair, and inflammatory responses. nih.govoup.comacs.org

In human lymphoblastoid TK6 cells, exposure to BPDE led to the upregulation of genes like Gadd45 and Glutathione Peroxidase at early time points. nih.gov Conversely, genes important for cell-cycle progression were downregulated. nih.gov In human lung fibroblasts (WI-38), BPDE exposure resulted in a striking upregulation of genes associated with the inflammatory response, including interleukins and matrix metallopeptidases, alongside the induction of genes that suppress cell proliferation, such as BTG2 and GADD45A. oup.com Studies using human bronchial epithelial cells (16HBE) also revealed significant changes, with hundreds of mRNAs being up- or down-regulated, affecting pathways related to cell proliferation and the IL-17 signaling pathway. jeom.org

The following tables summarize key gene expression changes observed in various human cell lines after treatment with BPDE, as identified by microarray analysis and often confirmed by RT-qPCR.

Table 1: Upregulated Genes in Human Cell Lines Following BPDE Exposure This table is interactive. You can sort and filter the data by clicking on the headers.

Gene Cell Line Function/Pathway Study Finding
Gadd45a TK6 DNA Damage Response, Cell Cycle Arrest Consistently upregulated (>1.5-fold) in response to BPDE exposure. nih.gov
BTG2 WI-38 Cell Cycle Suppression Showed increased expression by 6 hours, with sustained induction up to 48 hours. oup.com
CDKN1A HCT116 (p53-WT) Cell Cycle Arrest (G2) Accumulation associated with G2 arrest in p53 wild-type cells. scispace.comdoi.org
IL-6 WI-38 Inflammatory Response Upregulated as part of a strong inflammatory response signature. oup.com
IL-8 WI-38 Inflammatory Response, Chemokine Upregulated as part of a strong inflammatory response signature. oup.com
COX2 WI-38 Prostaglandin (B15479496) Synthesis mRNA levels significantly increased, consistent with an inflammatory response. oup.com
CXCL8 16HBE Chemokine Signaling Showed strong correlation with colony-stimulating factor CSF2 in co-expression networks. jeom.org
HOXA1 16HBE-T Transcription Factor mRNA was found to be significantly upregulated in BPDE-transformed cells. besjournal.com
CYP1B1 MCF-7, HepG2 Xenobiotic Metabolism Induced by both BaP and BPDE exposure. acs.org

| NQO1 | MCF-7, HepG2 | Xenobiotic Metabolism | Upregulated in response to both BaP and BPDE. acs.org |

Table 2: Downregulated Genes in Human Cell Lines Following BPDE Exposure This table is interactive. You can sort and filter the data by clicking on the headers.

Gene Category Cell Line Function/Pathway Study Finding
Cell Cycle Genes TK6 Cell Cycle Progression Fifteen genes were consistently downregulated at 4 hours post-exposure. nih.gov
Histone Genes HCT116 Chromatin Structure BPDE modulated histone genes in both p53-WT and p53-null cells. scispace.comacs.org
Various WI-38 Multiple A time- and dose-dependent downregulation of expression was observed, with 22 genes significantly downregulated. oup.com

| Various | 16HBE | Multiple | A total of 878 mRNAs were identified as downregulated in response to BPDE exposure. jeom.org |

These findings collectively demonstrate that microarray and RT-qPCR are powerful tools for dissecting the complex transcriptional responses to this compound and its reactive metabolites. The data generated from these methodologies provide critical insights into the molecular mechanisms underlying the genotoxicity and carcinogenicity of benzo(a)pyrene, highlighting the disruption of key cellular pathways, including cell cycle regulation, DNA damage response, and inflammation. nih.govnih.govoup.com

In Vitro Research Models for Benzo a Pyrene 7,8 Diol Studies

Mammalian Cell Culture Systems

Mammalian cell culture systems are fundamental tools for investigating the metabolism and biological effects of benzo(a)pyrene-7,8-diol. These in vitro models allow for controlled experiments to elucidate cellular pathways and responses to this carcinogenic metabolite.

Human Lung Cell Lines (e.g., A549, H358, H460, H1299, HBEC-KT)

A variety of human lung cell lines are employed to study the metabolic fate and cytotoxic effects of this compound, reflecting the lung as a primary target of exposure to its parent compound, benzo(a)pyrene (BaP).

A549 (Human Lung Adenocarcinoma Cells): These cells are frequently used to study the metabolism and DNA adduct formation of BaP and its metabolites. nih.govacs.org Studies have shown that A549 cells can metabolize benzo(a)pyrene-7,8-dione, a product of this compound oxidation. nih.gov In A549 cells, the primary metabolites of benzo(a)pyrene-7,8-dione are an O-mono-sulfated catechol and mono-hydroxylated benzo(a)pyrene-7,8-dione. nih.gov Furthermore, these cells predominantly form 2'-deoxyguanosine (B1662781) (dGuo) adducts when exposed to benzo(a)pyrene-7,8-dione. acs.org

H358 (Human Bronchoalveolar Carcinoma Cells): H358 cells, which are p53-null, are utilized to investigate cell cycle regulation in response to this compound. nih.gov Treatment with this diol leads to a significant inhibition of proliferation and arrest in the G2/M phase of the cell cycle. nih.gov This effect is dependent on cytochrome P450 (P450) activity and involves a DNA damage response. nih.gov In these cells, benzo(a)pyrene-7,8-dione is metabolized, with the major metabolite being O-mono-sulfated catechol. nih.gov

H460 (Human Large Cell Lung Cancer Cells): H460 cells, which have wild-type p53, are used to study apoptosis induced by benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). tandfonline.comtandfonline.comnih.gov Exposure to BPDE in H460 cells leads to apoptotic cell death, characterized by DNA condensation and the cleavage of poly(ADP-ribose)polymerase. tandfonline.comnih.gov This process is associated with the upregulation of the pro-apoptotic protein Bak and the activation of caspases. tandfonline.comnih.gov

H1299 (Human Non-Small Cell Lung Carcinoma Cells): H1299 cells, which are p53-null, serve as a model to study p53-independent cellular responses to BPDE. tandfonline.comaacrjournals.orgnih.gov In these cells, BPDE exposure results in cell cycle arrest in the S and G2 phases, which is linked to the activation of checkpoint kinases Chk1 and Chk2. tandfonline.comaacrjournals.org

HBEC-KT (Immortalized Human Bronchial Epithelial Cells): These cells represent a non-cancerous model for studying this compound metabolism and DNA damage. nih.govacs.org HBEC-KT cells rapidly metabolize benzo(a)pyrene-7,8-dione, with the major metabolites being the N-acetyl-L-cysteine (NAC)-benzo(a)pyrene-7,8-dione conjugate and mono-hydroxylated benzo(a)pyrene-7,8-dione. nih.gov Unlike A549 cells, HBEC-KT cells predominantly form 2'-deoxyadenosine (B1664071) (dAde) adducts. acs.org

Cell LineCell TypeKey Research Findings for this compound Studies
A549Human Lung AdenocarcinomaMetabolizes benzo(a)pyrene-7,8-dione to O-mono-sulfated catechol and mono-hydroxylated derivatives; forms predominantly dGuo adducts. nih.govacs.org
H358Human Bronchoalveolar Carcinoma (p53-null)Shows G2/M cell cycle arrest in response to this compound, dependent on P450 activity. nih.gov
H460Human Large Cell Lung Cancer (wild-type p53)Undergoes apoptosis upon BPDE exposure, involving Bak upregulation and caspase activation. tandfonline.comtandfonline.comnih.gov
H1299Human Non-Small Cell Lung Carcinoma (p53-null)Exhibits S and G2 phase cell cycle arrest in response to BPDE, mediated by Chk1 and Chk2. tandfonline.comaacrjournals.org
HBEC-KTImmortalized Human Bronchial EpithelialMetabolizes benzo(a)pyrene-7,8-dione to NAC-conjugates and mono-hydroxylated derivatives; forms predominantly dAde adducts. nih.govacs.org

Epithelial and Fibroblast Cell Models

Studies comparing epithelial and fibroblast cells have revealed significant differences in their capacity to metabolize BaP and its derivatives.

Human Mammary Epithelial Cells vs. Fibroblasts: Research has shown that mammary epithelial cells from normal human breast specimens metabolize BaP and form DNA adducts more readily and at lower concentrations than fibroblasts from the same specimens. nih.gov The metabolite profile in epithelial cells indicates a preferential formation of 7,8-dihydrodiol-9,10-dihydroepoxybenzo(a)pyrene, the ultimate carcinogen. nih.gov In contrast, fibroblasts primarily produce mono- and dihydroxide derivatives of BaP. nih.gov

Human Foreskin Fibroblast Cells: In vitro studies with low passage (transformable) and high passage (non-transformable) human skin fibroblast cells have been used to examine DNA adduct formation. oup.com When treated with BPDE, both cell types showed similar levels of DNA modification. oup.com

Normal Human Bronchial Epithelial (NHBE) Cells: These primary cells are a crucial model for studying the effects of BaP and its metabolites in the primary target tissue for lung cancer. Studies in NHBE cells have investigated the differential expression of genes like c-myc in response to BaP and its reactive metabolites, benzo[a]pyrene (B130552) diol epoxide (BPDE) and benzo[a]pyrene-4,5-dihydroepoxide.

Subcellular Fractions (Microsomes) and Recombinant Enzyme Systems

To pinpoint the specific enzymes involved in the metabolism of this compound, researchers utilize subcellular fractions, such as microsomes, and purified recombinant enzyme systems.

Recombinant Human Cytochrome P450 Enzymes: By expressing individual human CYP enzymes in systems like Supersomes™, researchers can determine their specific roles in BaP metabolism.

CYP1A1 and CYP1B1 are the most efficient enzymes in forming BaP-7,8-dihydrodiol. acs.org

CYP2C19 and CYP3A4 also contribute to the formation of BaP-7,8-dihydrodiol, but to a lesser extent.

The presence of cytochrome b5 can enhance the oxidative activity of CYP1A1 by more than two-fold. nel.edu

Kinetic analyses have shown that the catalytic efficiency (Vmax/Km) for the formation of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene is significantly higher in CYP1B1 than in CYP1A1. acs.org

Microsomal Epoxide Hydrolase (mEH): This enzyme is crucial for the conversion of BaP-7,8-epoxide to BaP-7,8-diol. Studies often include purified mEH in reaction mixtures with P450 enzymes to accurately model this metabolic step. acs.org

Enzyme SystemKey Finding
Human Liver MicrosomesOxidizes BaP to multiple metabolites, including BaP-7,8-dihydrodiol. nel.edu
Recombinant CYP1A1Efficiently forms BaP-7,8-dihydrodiol; activity is enhanced by cytochrome b5. nel.edu
Recombinant CYP1B1Highly efficient in forming BaP-7,8-dihydrodiol, with a higher Vmax/Km ratio than CYP1A1. acs.org
Recombinant CYP2C19Contributes to the formation of BaP-7,8-dihydrodiol.
Recombinant CYP3A4Contributes to the formation of BaP-7,8-dihydrodiol to a lesser extent.
Microsomal Epoxide Hydrolase (mEH)Essential for the hydrolysis of BaP-7,8-epoxide to BaP-7,8-diol in reconstituted systems. acs.org

Three-Dimensional (3D) Organoid Cultures for Tissue-Specific Metabolic Competence

Three-dimensional organoid cultures are emerging as advanced in vitro models that more closely mimic the structure and function of human tissues compared to traditional 2D cell cultures. nih.govcam.ac.uknih.govresearchgate.net

Multi-Tissue Organoids: Human organoids derived from various tissues, including the stomach, pancreas, liver, colon, and kidney, have demonstrated the ability to metabolize BaP. nih.govcam.ac.uknih.gov

Metabolite Formation: Upon exposure to BaP, these organoids produce key metabolites such as BaP-t-7,8-dihydrodiol and BaP-tetrol-I-1, confirming their metabolic competence. nih.govcam.ac.ukmdpi.com

DNA Adduct Formation: The bioactivation of BaP in these organoids is further evidenced by the formation of DNA adducts. Pancreatic and undifferentiated liver organoids have been shown to form the highest levels of DNA adducts. nih.govcam.ac.uk

Gene Expression: Treatment with BaP induces the expression of xenobiotic-metabolizing enzyme genes, such as CYP1A1 and NQO1, across different organoid types. nih.govcam.ac.uk

Tissue-Specific Responses: The cytotoxic response to BaP and the levels of metabolite and DNA adduct formation can vary between organoids derived from different tissues, highlighting tissue-specific differences in metabolic activation. nih.govcam.ac.ukresearchgate.net For example, colon organoids have shown lower levels of DNA adduct and metabolite formation compared to other organoid types. nih.govcam.ac.uk

Cell-Free DNA Interaction Models for Adduct Formation Studies

To investigate the direct interaction between benzo(a)pyrene metabolites and DNA, cell-free models are employed. These systems allow for the study of DNA adduct formation in the absence of cellular metabolism and repair mechanisms.

Direct Reaction with DNA: The ultimate carcinogenic metabolite, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), is known to bind covalently to the N2 atom of guanine (B1146940) in DNA. wikipedia.orgresearchgate.net This interaction distorts the DNA double helix. wikipedia.org

Adduct Characterization: Cell-free systems are used to synthesize and characterize specific DNA adducts. For instance, reactions of benzo(a)pyrene-7,8-dione with 2'-deoxyguanosine (dGuo) and 2'-deoxyadenosine (dAde) in vitro are used to create standards for comparison with adducts formed in cellular models. acs.org

Depurinating Adducts: Besides stable adducts, BPDE can also form depurinating DNA adducts at the N7 position of guanine and adenine (B156593), which can also contribute to mutagenesis. nih.gov Cell-free models are instrumental in studying the formation and chemical nature of these unstable adducts.

Future Directions and Research Opportunities in Benzo a Pyrene 7,8 Diol Research

Elucidation of Novel Metabolic Pathways and Metabolite Fates

While the conversion of Benzo(a)pyrene-7,8-diol to BPDE by cytochrome P450 (CYP) enzymes is a major activation pathway, research is expanding to characterize alternative metabolic routes and the subsequent fates of newly identified metabolites. mdpi.comresearchgate.net A significant alternative pathway involves the oxidation of this compound by aldo-keto reductases (AKRs) to produce Benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione). mdpi.comresearchgate.netnih.gov This o-quinone is a redox-active and electrophilic molecule capable of generating reactive oxygen species (ROS) and forming both stable and depurinating DNA adducts, representing a distinct mechanism of genotoxicity. mdpi.comnih.gov

The fate of these metabolites is complex and tissue-dependent. For instance, B[a]P-7,8-dione is rapidly metabolized in human lung cells through several routes, including conjugation with glutathione (B108866) (GSH) and N-acetyl-l-cysteine (NAC), mono-hydroxylation, and reduction to a catechol, which can then undergo further phase II conjugation reactions like O-mono-methylation or O-mono-sulfation. nih.gov In A549 lung adenocarcinoma cells, O-glucuronidation of the catechol metabolite has been identified as a unique pathway. nih.gov Furthermore, research in isolated rat hepatocytes has shown that this compound and its epoxide metabolite, anti-BPDE, are extensively converted into water-soluble conjugates, with GSH conjugates being a major component. oup.com

Future research opportunities lie in:

Mapping tissue-specific metabolic profiles: Investigating how different tissues and cell types metabolize this compound to better understand organ-specific toxicity.

Identifying novel conjugates: Characterizing the full spectrum of phase II conjugates and their ultimate fate and potential for excretion or further reaction.

Exploring microbial metabolism: Investigating the role of gut and environmental microbiota in metabolizing this compound, as some bacterial strains can degrade it. mdpi.com

Table 1: Known Metabolic Pathways and Fates of this compound and its Metabolites | Parent Compound | Metabolic Pathway | Key Enzymes | Resulting Metabolite(s) | Subsequent Fate / Activity | Reference(s) | | --- | --- | --- | --- | --- | --- | | this compound | Epoxidation | Cytochrome P450 (CYP1A1, CYP1B1) | this compound-9,10-epoxide (BPDE) | Forms DNA adducts (e.g., with deoxyguanosine); Hydrolyzes to tetrols. mdpi.comnih.gov | | this compound | Oxidation | Aldo-Keto Reductases (AKRs), Dihydrodiol Dehydrogenase | Benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione) | Redox cycling (generates ROS); Forms DNA adducts; Undergoes phase II conjugation. mdpi.comnih.gov | | anti-BPDE | Conjugation | Glutathione S-transferases (GSTs) | GSH-conjugates | Water-soluble, facilitates excretion. oup.com | | B[a]P-7,8-dione | Conjugation | Glutathione S-transferases (GSTs) | GSH- and NAC-conjugates | Detoxification and excretion. nih.gov | | B[a]P-7,8-dione | Reduction & Conjugation | Reductases, UGTs, SULTs | Catechol, O-glucuronide, O-sulfate | Detoxification and excretion. nih.gov |

Advanced Structural-Activity Relationship Studies of Metabolites

The biological activity of this compound metabolites is profoundly dependent on their three-dimensional structure. The conversion of the diol to the diol-epoxide (BPDE) can result in four distinct stereoisomers, each with unique mutagenic and tumorigenic properties. researchgate.netresearchgate.net The (+)-anti-BPDE isomer is generally considered the most significant contributor to DNA adduct formation, where it intercalates into the DNA helix and covalently binds to the N2 position of guanine (B1146940). researchgate.netwikipedia.org

The distinction between the "diol epoxide path" and the "quinone path" highlights a critical area for structure-activity relationship (SAR) studies. researchgate.net While BPDE forms bulky DNA adducts, the planar o-quinone (B[a]P-7,8-dione) can also form its own distinct set of DNA adducts and, importantly, can undergo redox cycling to produce ROS, which causes oxidative DNA damage like strand breaks. mdpi.comnih.govacs.org

Future research in this area should focus on:

Stereoisomer-specific activity: Quantitatively comparing the DNA binding affinity, adduct stability, and mutagenic potential of all four BPDE stereoisomers in various genetic contexts.

Quinone adduct characterization: Identifying the precise structures of stable DNA adducts formed by B[a]P-7,8-dione in human cells and determining their capacity to induce mutations versus oxidative damage. acs.org

Computational modeling: Employing advanced computational methods, such as free energy perturbation calculations, to predict the genotoxicity and DNA repair susceptibility of different metabolites, providing a theoretical framework for their observed biological activities. pnas.org

Table 2: Structure-Activity Relationship of Key this compound Metabolites | Metabolite | Key Structural Feature(s) | Primary Biological Activity | Reference(s) | | --- | --- | --- | --- | | (+)-anti-BPDE | Epoxide and hydroxyl groups are trans. | Highly mutagenic; forms stable covalent adducts with DNA, particularly at the N2 of guanine. researchgate.netwikipedia.org | | syn-BPDE | Epoxide and hydroxyl groups are cis. | Also forms DNA adducts but is generally considered less tumorigenic than the anti-isomer. researchgate.netresearchgate.net | | Benzo[a]pyrene-7,8-dione | o-quinone structure. | Redox-active, generates ROS leading to oxidative DNA damage; forms distinct stable and depurinating DNA adducts. mdpi.comnih.gov | | Tetrols | Hydrolysis products of BPDE (four hydroxyl groups). | Considered detoxification products with significantly lower biological activity compared to BPDE. oup.com |

Integration of Systems Biology Approaches to Understand Cellular Perturbations

To move beyond single-endpoint analyses and understand the global cellular response to this compound and its metabolites, the integration of systems biology is essential. Methodologies like toxicogenomics (the study of gene expression changes in response to toxicants) can provide a comprehensive snapshot of the cellular pathways perturbed by exposure. nih.gov

Studies have begun to use these approaches, revealing that exposure to B[a]P metabolites triggers complex stress response pathways. For example, a derivative, this compound-9,10-epoxide, has been shown to activate endoplasmic reticulum (ER) stress markers in human bronchial epithelial cells. mdpi.com Functional toxicology screening in model organisms like S. cerevisiae has identified entire networks of genes involved in DNA damage repair, oxidative stress homeostasis, and even toxicant export that modulate cellular susceptibility. frontiersin.org Furthermore, research has highlighted the bifunctional role of the enzyme AKR1A1, which not only catalyzes the bioactivation of the diol but also stimulates the expression of another key metabolic enzyme, P4501B1, demonstrating cross-talk between metabolic pathways. researchgate.net

Future research should prioritize:

Multi-omics integration: Combining transcriptomics, proteomics, and metabolomics data to build comprehensive models of the cellular response to this compound exposure. This can reveal novel mechanisms and biomarkers of effect.

Pathway analysis: Using bioinformatics to identify the key signaling and metabolic pathways that are consistently disrupted across different cell types and exposure conditions. This can help pinpoint critical nodes for potential intervention.

Human-relevant models: Applying systems biology approaches to advanced in vitro models, such as 3D organoid cultures, to better predict human responses and compare metabolic activation and toxicity across different organs. mdpi.com

Table 3: Application of Systems Biology in this compound Research | Systems Biology Approach | Potential Application | Key Research Findings/Opportunities | Reference(s) | | --- | --- | --- | --- | | Toxicogenomics | Identify gene expression signatures of exposure and effect. | Global gene expression analysis supports a genotoxic mode of action and can be used to derive tissue-specific points of departure for risk assessment. nih.govtandfonline.com | | Functional Genomics | Identify genes and pathways essential for tolerance or sensitivity. | Screening in yeast has identified DNA repair, oxidative stress, and toxicant export pathways as crucial for cellular defense. frontiersin.org | | Proteomics | Characterize changes in protein expression and post-translational modifications. | Opportunity to identify protein targets of adduction and downstream signaling effects of ER stress and other cellular perturbations. mdpi.com | | Metabolomics | Profile changes in endogenous small-molecule metabolites. | Opportunity to map the complete metabolic fate of the compound and identify biomarkers of exposure and metabolic disruption. |

常见问题

Q. What enzymatic pathways are responsible for the formation of Benzo(a)pyrene-7,8-diol (BPD) from benzo(a)pyrene (BaP), and how can researchers validate these pathways in vitro?

BPD is formed via a three-step metabolic process:

  • Step 1 : BaP is oxidized by cytochrome P450 enzymes (CYP1A1, CYP1B1) to form benzo(a)pyrene-7,8-epoxide .
  • Step 2 : Epoxide hydratase (HYEP/EPHX1) converts the epoxide to BPD via hydrolysis .
  • Step 3 : BPD is further metabolized by CYP enzymes to the ultimate carcinogen BPDE (this compound-9,10-epoxide) . Validation methods: Use recombinant CYP enzymes in microsomal assays, or employ inhibitors (e.g., α-naphthoflavone for CYP1A1) to confirm enzyme-specific activity. Epoxide hydratase activity can be measured via HPLC detection of diol formation from epoxide intermediates .

Q. How does BPD contribute to BaP’s carcinogenic mechanism, and what experimental models are used to study its DNA adduct formation?

BPD is a critical intermediate in the formation of BPDE, which covalently binds to DNA (primarily guanine residues), causing mutations if unrepaired . Key experimental models include:

  • In vitro DNA binding assays : Incubate BPD or BPDE with purified DNA or nucleosomes, followed by fluorescence spectroscopy to detect adducts (e.g., using excitation/emission at 345/395 nm) .
  • Cell-based models : Human bronchial explants or A549 lung adenocarcinoma cells exposed to BaP/BPD, with adducts quantified via 32^{32}P-postlabeling or LC-MS/MS .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for quantifying BPD and its DNA adducts, and how do their sensitivity and specificity compare?

  • GC-MS/LC-MS/MS : Provides high sensitivity (detection limits <1 pg/mL) for BPD and BPDE in biological matrices. LC-MS/MS is preferred for polar metabolites like BPDE tetrols .
  • Fluorescence spectroscopy : Detects DNA-BPDE adducts with high specificity but lower sensitivity compared to mass spectrometry. Optimal for studying adduct conformation in in vitro systems .
  • Correlation validation : Use calibration curves with correlation coefficients >0.99 (as shown for benzo[a]pyrene-7,8-diol in chromatographic analyses) .

Q. How do alternative metabolic pathways, such as sulfonation, influence BPD’s genotoxic potential, and what experimental approaches elucidate these mechanisms?

Sulfur dioxide (SO2_2) enhances BPD’s carcinogenicity by promoting sulfonation:

  • Pathway : SO2_2 hydrates to sulfite, which reacts with BPD to form stable sulfonate-DNA adducts .
  • Experimental approaches :
  • Expose BaP-treated cell lines (e.g., HepG2) to SO2_2 and quantify sulfonated adducts via LC-MS.
  • Compare mutagenicity in Salmonella Ames tests with/without sulfite supplementation .

Q. What strategies resolve discrepancies in BPD activation efficiency across cell lines or species?

Discrepancies arise from variations in CYP/epoxide hydratase expression. Methodological solutions include:

  • Gene silencing : Use siRNA knockdown of CYP1A1, CYP1B1, or EPHX1 in HepG2 cells to assess their contributions .
  • Cross-species comparisons : Analyze BPD formation in primary hepatocytes from humans vs. rodents, paired with enzyme activity assays .
  • Inhibitor studies : Apply selective inhibitors (e.g., ketoconazole for CYP3A4) to identify off-target metabolic pathways .

Q. How can researchers dissect BPD’s dual role in oxidative stress vs. DNA adduct formation?

  • Oxidative stress assays : Measure ROS levels using DCFH-DA fluorescence in BPD-exposed cells, paired with antioxidants (e.g., N-acetylcysteine) to block ROS .
  • Adduct-specific analysis : Use DNA repair-deficient cell lines (e.g., XPA-null) to isolate unrepaired adducts via immunoblotting with anti-BPDE antibodies .

Data Analysis and Mechanistic Challenges

Q. What methodologies address conflicting data on the contribution of specific enzymes to BPD metabolism?

  • Enzyme activity profiling : Combine microsomal assays (e.g., NADPH-dependent metabolism of BaP) with Western blotting to correlate enzyme protein levels with BPD yields .
  • Computational modeling : Use kinetic models (e.g., Michaelis-Menten parameters) to predict CYP1A1 vs. CYP1B1 contributions under varying substrate concentrations .

Q. How does BPD/BPDE exposure impact cellular death pathways like ferroptosis, and what models are used to study this?

BPDE induces ferroptosis in endothelial cells by downregulating GPX4 and MARCHF1, leading to lipid peroxidation. Key methodologies:

  • In vitro angiogenesis assays : Monitor tube formation in HUVECs treated with BPDE, with/without ferroptosis inhibitors (e.g., ferrostatin-1) .
  • Molecular profiling : Quantify GPX4 and MARCHF1 via qPCR/Western blotting in BPDE-exposed cells .

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